(20R)-16a,17a-Butylidenedioxy-6a,9a-difluoro-11b-hydroxy-17b-(methylthio)androst-4-en-3-one
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Overview
Description
RPR-106541 is a novel 17-thiosteroid compound with potent glucocorticosteroid activity. It has been primarily developed for its anti-inflammatory properties and has shown significant effects on carbohydrate and lipid metabolism . This compound is particularly notable for its airways-selective properties, making it a promising candidate for the treatment of asthma and other respiratory conditions .
Preparation Methods
The synthesis of RPR-106541 involves several key steps:
Hydrolysis: The known acetonide is hydrolyzed with formic acid at 80°C to afford a trihydroxy compound.
Ketalization: The trihydroxy compound is then reacted with butyraldehyde in the presence of perchloric acid to form a butylidene ketal as a mixture of epimers.
Selective Hydrogenation: The double bond is selectively hydrogenated using iron pentacarbonyl and sodium hydroxide.
Activation and Condensation: The carboxylate group is activated as a mixed anhydride and then condensed with the sodium salt of N-hydroxypyridine-2-thione to produce a pyridyl ester.
Photolysis: The pyridyl ester undergoes photolysis in the presence of dimethyl disulfide to yield the target methyl thioether.
Chemical Reactions Analysis
RPR-106541 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P-450 enzymes, leading to the formation of sulfoxide diastereomers.
Reduction: Selective hydrogenation of double bonds.
Substitution: Involves the activation of carboxylate groups and subsequent condensation reactions.
Common reagents used in these reactions include formic acid, butyraldehyde, perchloric acid, iron pentacarbonyl, sodium hydroxide, diethyl chlorophosphate, and dimethyl disulfide. Major products formed include trihydroxy compounds, butylidene ketals, and methyl thioethers .
Scientific Research Applications
RPR-106541 has a wide range of scientific research applications:
Chemistry: Used as a probe substrate for cytochrome P-450 enzyme studies.
Biology: Investigated for its effects on immune cell accumulation and cytokine gene expression.
Medicine: Developed as an airway-selective glucocorticoid for the treatment of asthma and other inflammatory conditions.
Industry: Potential applications in the development of anti-inflammatory drugs and treatments for metabolic disorders
Mechanism of Action
RPR-106541 exerts its effects through potent glucocorticosteroid activity. It significantly inhibits the accumulation of CD4+ T cells and eosinophils within the lungs. Additionally, it inhibits the expression of mRNA for interleukin-4 and interleukin-5, which are key mediators of inflammation . The compound’s structure imposes specific constraints on enzyme binding and activity, making it an effective probe for cytochrome P-450 enzyme studies .
Comparison with Similar Compounds
RPR-106541 is unique due to its airways-selective properties and high topical potency. Similar compounds include:
Budesonide: Another glucocorticoid used for asthma treatment but with lower potency compared to RPR-106541.
Fluticasone Propionate: A commonly used inhaled steroid with similar applications but different potency and selectivity profiles
RPR-106541 stands out for its higher potency and selectivity in inhibiting inflammatory responses in the airways, making it a promising candidate for targeted respiratory therapies .
Properties
CAS No. |
159001-35-1 |
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Molecular Formula |
C24H34F2O4S |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(1S,2S,4R,6R,8R,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-8-methylsulfanyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C24H34F2O4S/c1-5-6-20-29-19-11-14-15-10-17(25)16-9-13(27)7-8-21(16,2)23(15,26)18(28)12-22(14,3)24(19,30-20)31-4/h9,14-15,17-20,28H,5-8,10-12H2,1-4H3/t14-,15-,17-,18-,19+,20+,21-,22-,23-,24-/m0/s1 |
InChI Key |
QGBIFMJAQARMNQ-QISPFCDLSA-N |
Isomeric SMILES |
CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)CC[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)SC)C)O)F)C)F |
SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)CCC5(C4(C(CC3(C2(O1)SC)C)O)F)C)F |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)CCC5(C4(C(CC3(C2(O1)SC)C)O)F)C)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
16,17-butylidenedioxy-6,9-difluoro-11-hydroxy-17-(methylthio)androst-4-en-3-one RPR 106541 RPR-106541 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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